molecular formula C18H18ClN3O2S3 B2409256 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole CAS No. 1105236-85-8

2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole

Cat. No. B2409256
CAS RN: 1105236-85-8
M. Wt: 439.99
InChI Key: DMGLYDXURFZOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is a compound that belongs to the family of thiazole derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

  • Antimicrobial Activities :

    • Certain derivatives have been synthesized and found to possess good to moderate activities against test microorganisms. For instance, the synthesis and antimicrobial activities of some 1,2,4-Triazole derivatives, including compounds with similar structural components to the one mentioned, have been explored, showing promising results against various microorganisms (Bektaş et al., 2007).
    • Novel urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their antimicrobial activities. Some derivatives showed potent antimicrobial activity, indicating the potential of these compounds in antimicrobial applications (Reddy et al., 2013).
  • Anticancer Evaluation :

    • A series of polyfunctional substituted 1,3-thiazoles, including compounds with structural similarities, were evaluated for their anticancer activity. The studies were conducted on various cancer cell lines, and certain compounds, particularly those with a piperazine substituent, demonstrated significant anticancer activity (Turov, 2020).
    • Another study focused on the design and pharmacological evaluation of novel derivatives of piperazine, investigating their potential applications in treating conditions like depression and anxiety. The compounds showed significant activity in behavioral tests on mice, further demonstrating the diverse potential of these derivatives (Kumar et al., 2017).
  • Antiviral and Other Biological Activities :

    • Some derivatives were synthesized and identified to show high affinities for serotonin receptors, indicating potential applications in the development of atypical antipsychotic agents. This highlights the compound's versatility and potential in various therapeutic areas (Park et al., 2010).
    • Additionally, certain piperazine derivatives were prepared and evaluated for their receptor antagonistic activities. The study provided insights into the structure-activity relationships and potential therapeutic applications of these compounds (Yoon et al., 2008).

properties

IUPAC Name

2-[[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S3/c19-16-6-7-18(26-16)27(23,24)22-10-8-21(9-11-22)12-17-20-15(13-25-17)14-4-2-1-3-5-14/h1-7,13H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGLYDXURFZOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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